
alamethicin F50
説明
Alamethicin F50 is a channel-forming peptide antibiotic produced by the fungus Trichoderma viride. It belongs to the peptaibol family, which are non-ribosomally synthesized peptides characterized by the presence of the non-proteinogenic amino acid residue 2-aminoisobutyric acid (Aib). This compound is known for its ability to form voltage-gated ion channels in lipid bilayers, making it a valuable tool in biophysical studies and a potential therapeutic agent .
準備方法
Synthetic Routes and Reaction Conditions
Alamethicin F50 can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis involves the use of protected amino acid derivatives to prevent unwanted side reactions. After the peptide chain is assembled, it is cleaved from the solid support and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Trichoderma viride under controlled conditions. The fermentation broth is then subjected to extraction and purification processes, such as reverse-phase high-performance liquid chromatography (HPLC), to isolate and purify the peptide .
化学反応の分析
Chemical Modifications and Reactions
- N-terminal Modifications: Modifying the N-terminus of Alamethicin F50 can enhance its antimicrobial activity [2, 11, 12]. Introducing protease-resistant hydrophobic N-terminal capping groups, such as fluorinated or trifluoromethylated phenyl, biphenyl, naphthyl, phenanthrenyl, and pyrenyl moieties, can promote interactions with bacterial membranes .
- Reaction with Triazole: A triazole group can be introduced at the N-terminus of this compound to enhance its hydrophobicity . The substituent in position N-1 of the triazole is analogous to the Aib in position 2 of the this compound sequence, while position C-4 of the triazole is decorated with aromatic groups .
Spectroscopic and Spectrometric Analysis
- Mass Spectrometry: this compound derivatives can be analyzed using mass spectrometry to confirm their molecular weight and purity .
- NMR Spectroscopy: NMR spectroscopy can be used to verify the amino acid sequence and connections in this compound . It is also useful in determining the structure and dynamics of this compound in solution and when bound to lipid membranes [2, 15].
Key Structural Features and Interactions
To understand the molecular mechanism of ion channel formation and membrane leakage activities, it is important to study the successive steps of membrane association, membrane insertion, the self-assembly process of channel formation, and the quaternary structure of the transmembrane array that forms the lining of an aqueous pore through which solutes permeate .
- Helical Conformation: this compound has a high propensity for helical conformations in membrane mimetic environments .
- Membrane Interactions: this compound interacts with lipid membranes, leading to pore formation and membrane permeabilization . The interaction can be evaluated using vesicle leakage assays with carboxyfluorescein-loaded liposomes .
Antimicrobial Activity Enhancement
- Hydrophobic Modifications: Introduction of hydrophobic groups can enhance antimicrobial activity . For example, introducing two trifluoromethyl groups in the meta position of the phenyl ring yields a compound as active as other modified versions .
The table below summarizes the minimum inhibitory concentrations (MIC) of this compound and its analogues with N-terminal modifications :
Compound | MICa (µg/mL) | MICb (µg/mL) | IC50c | $$θ]220d | Helicity e |
---|---|---|---|---|---|
4a | 12.5 ±6 | 12.5 ±6 | 18± 0.6 | -12000 | 31 |
4b | 12.5 ±6 | ND | ND | -17300 | 44 |
4c | 12.5 ±6 | ND | 6.3±1 | -15100 | 39 |
5a | 6.25 ± 0 | ND | ND | -13000 | 34 |
5b | 3.13 ± 3 | ND | ND | -17000 | 44 |
5c | 1.56 ±1,5 | 6.2 ± 0 | 2.9 ± 0.2 | -16900 | 44 |
5d | 3.13 ± 3 | ND | ND | -14900 | 38 |
- MICa: Minimum inhibitory concentration against E. coli
- MICb: Minimum inhibitory concentration against S. aureus
- IC50c: Half maximal inhibitory concentration
- Helicity e: Percentage of helicity
科学的研究の応用
Structural Characteristics
Alamethicin F50 is a 20-residue peptide that forms voltage-dependent ion channels in lipid membranes. It is organized perpendicularly to the phospholipid bilayer, with hydrophobic side chains interacting with membrane lipids. This structural configuration allows alamethicin to create pores in membranes, facilitating the transport of ions and small molecules across cell membranes .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens, including Gram-positive bacteria and fungi. Its mechanism involves the formation of channels that disrupt membrane integrity, leading to cell lysis. The following table summarizes its antimicrobial efficacy against different organisms:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Effective | |
Aspergillus niger | Effective |
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. It has shown selective cytotoxicity towards cancer cells while sparing normal cells. For instance, research indicated that alamethicin could inhibit the metabolic activity of hepatocellular carcinoma cells without affecting normal liver cells at lower concentrations . The following table presents findings on its anticancer activity:
Cancer Cell Line | Effect | Reference |
---|---|---|
Hepatocellular carcinoma (HepG2) | Dose-dependent inhibition | |
Breast cancer (MCF-7) | Cytotoxicity observed | |
Lung cancer (A549) | Selective inhibition |
Biochemical Research Applications
This compound serves as a model compound for studying peptide synthesis, modification techniques, and membrane interactions. Its ability to form stable ion channels makes it an ideal candidate for investigating membrane dynamics and ion transport mechanisms. Notable applications include:
- Ion Channel Studies: Alamethicin is utilized to explore the properties of ion channels and their role in cellular processes .
- Peptide Engineering: Researchers modify alamethicin to enhance its antimicrobial activity or alter its membrane interaction properties .
Case Study 1: Enhanced Antimicrobial Activity
A study investigated modifications to this compound by incorporating hydrophobic triazole substituents at the N-terminus. This modification significantly improved its antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus, demonstrating the potential for developing more effective antimicrobial agents .
Case Study 2: Cancer Therapeutics
Another research project focused on the anticancer effects of alamethicin on various cancer cell lines. The results indicated that treatment with alamethicin led to apoptosis in cancer cells while maintaining normal cell viability, suggesting its potential as a targeted cancer therapy .
作用機序
Alamethicin F50 exerts its effects by forming voltage-gated ion channels in lipid bilayers. The peptide inserts into the membrane and aggregates to form a pore, allowing ions to pass through. This ion channel formation disrupts the membrane potential and can lead to cell death in microorganisms. The molecular targets of this compound include lipid bilayers and membrane proteins involved in ion transport .
類似化合物との比較
Similar Compounds
Alamethicin II: Another peptaibol with similar ion channel-forming properties.
Atroviridin J: A peptaibol with antimicrobial activity.
Trichobranchin D-I: Peptaibols with structural similarities to alamethicin F50.
Uniqueness
This compound is unique due to its specific sequence of amino acids and its ability to form voltage-gated ion channels. Its high content of 2-aminoisobutyric acid (Aib) and the presence of methoxy-substituted amino acids contribute to its distinct structure and function .
生物活性
Alamethicin F50, a peptaibol antibiotic produced by Trichoderma viride, is renowned for its ability to form ion channels in lipid membranes, which contributes to its biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, highlighting its antimicrobial efficacy, mechanisms of action, and recent advancements in enhancing its activity through chemical modifications.
Overview of this compound
This compound is a 20-amino acid-long peptide characterized by the presence of eight aminoisobutyric acid residues. Its structure allows it to adopt a helical conformation that is crucial for its interaction with biological membranes. The compound has been extensively studied for its ability to disrupt membrane integrity in various microorganisms, making it a significant candidate for antimicrobial applications.
Antimicrobial Activity
This compound exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound and its derivatives have been extensively documented.
Table 1: Antimicrobial Activity of this compound and Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 12.5 | Bacillus subtilis |
Alamethicin 5a | 6.25 | Staphylococcus aureus |
Alamethicin 5b | 3.13 | Staphylococcus aureus |
Alamethicin 5c | 1.56 | Bacillus subtilis |
Modified Analog 6a | 3.13 | Staphylococcus aureus |
The data indicates that modifications to the N-terminal region of alamethicin can significantly enhance its antimicrobial potency without altering its overall helical structure .
The primary mechanism by which alamethicin exerts its antimicrobial effects is through the formation of voltage-dependent ion channels in lipid bilayers. This disrupts the membrane potential and leads to cell lysis. Studies have shown that alamethicin can insert into the lipid bilayer, creating pores that allow ions to flow freely across the membrane, ultimately resulting in cell death .
Enhancements Through Chemical Modifications
Recent research has focused on enhancing the antimicrobial properties of alamethicin through chemical modifications. A notable strategy involves N-terminal capping with hydrophobic groups, such as 1,2,3-triazole derivatives. These modifications have been shown to increase the peptide's affinity for bacterial membranes, thereby improving its antibacterial activity.
Table 2: Effects of N-terminal Modifications on Antimicrobial Activity
Compound | MIC (µg/mL) | Structural Modification |
---|---|---|
This compound | 12.5 | Native |
Triazole-Capped 5c | 1.56 | N-terminal hydrophobic substitution |
Triazole-Capped 6a | 3.13 | Enhanced hydrophobicity |
The introduction of hydrophobic substituents has been linked to increased membrane interactions and reduced susceptibility to proteolytic degradation, enhancing the overall effectiveness of the peptide against bacterial strains .
Case Studies
Case Study 1: Efficacy Against Staphylococcus aureus
In a comparative study examining the efficacy of this compound and its modified analogs against Staphylococcus aureus, it was found that the modified analogs exhibited significantly lower MIC values compared to the native peptide. This suggests that structural modifications can lead to enhanced therapeutic potential against resistant strains of bacteria.
Case Study 2: Cytotoxicity Assessment
While exploring the cytotoxic effects of alamethicin derivatives on human carcinoma cell lines (KB cells), researchers noted that certain modifications led to increased cytotoxicity alongside enhanced antimicrobial activity. This dual effect highlights the need for careful consideration in therapeutic applications where selectivity is paramount .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZSDWIWYLTCKG-UTXLBGCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H151N23O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1963.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。